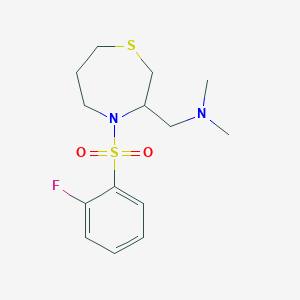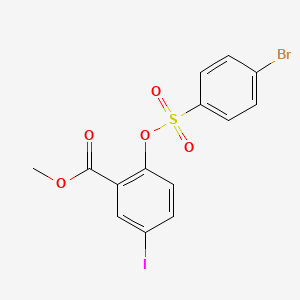![molecular formula C23H17ClN4O2 B2525616 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941950-41-0](/img/no-structure.png)
2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C23H17ClN4O2 and its molecular weight is 416.87. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- Synthesis and Structural Characterization : Research by Kariuki et al. (2021) and others focuses on synthesizing and characterizing compounds with complex structures, highlighting the importance of understanding molecular conformations through crystal diffraction studies. Such research underlines the foundational work in developing compounds with potential applications in various fields, including medicinal chemistry and materials science (Kariuki et al., 2021).
Potential Biological Activities
Anticancer and Antimicrobial Agents : Katariya et al. (2021) investigated novel biologically potent heterocyclic compounds for their anticancer activity against a 60 cancer cell line panel and in vitro antibacterial and antifungal activities. Their work illustrates the process of discovering new therapeutic agents through synthesis and biological evaluation (Katariya et al., 2021).
Antimicrobial Studies : Research on the synthesis of compounds containing pyrazole and other heterocyclic moieties demonstrates ongoing efforts to develop new antimicrobial agents. This work involves the synthesis of novel compounds followed by evaluation of their antimicrobial efficacy, showcasing the potential application of such compounds in addressing microbial resistance (Hafez et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the introduction of the 4-chlorophenyl and 5-methyl-2-phenyloxazol-4-ylmethyl substituents.", "Starting Materials": [ "2-aminopyrazole", "4-chlorobenzaldehyde", "ethyl acetoacetate", "2-phenyloxazole", "methyl iodide", "sodium hydride", "acetic anhydride", "sodium acetate", "acetic acid", "triethylamine", "N,N-dimethylformamide", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine", "a. Condensation of 2-aminopyrazole with 4-chlorobenzaldehyde in ethanol to form 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine", "Step 2: Synthesis of 5-(2-oxoethyl)-2-phenyloxazole", "a. Condensation of ethyl acetoacetate with 2-phenyloxazole in the presence of sodium ethoxide in ethanol to form 5-(2-oxoethyl)-2-phenyloxazole", "Step 3: Synthesis of 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethyl iodide", "a. Alkylation of 5-(2-oxoethyl)-2-phenyloxazole with methyl iodide in the presence of sodium hydride in DMF to form 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethyl iodide", "Step 4: Synthesis of 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethyl acetate", "a. Acetylation of 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethyl iodide with acetic anhydride in the presence of sodium acetate in acetic acid to form 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethyl acetate", "Step 5: Synthesis of 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethylamine", "a. Reduction of 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethyl acetate with sodium borohydride in methanol to form 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethylamine", "Step 6: Synthesis of 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "a. Condensation of 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine with 5-(2-oxoethyl)-2-phenyloxazol-4-ylmethylamine in the presence of triethylamine in chloroform to form 2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" ] } | |
Número CAS |
941950-41-0 |
Fórmula molecular |
C23H17ClN4O2 |
Peso molecular |
416.87 |
Nombre IUPAC |
2-(4-chlorophenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C23H17ClN4O2/c1-15-20(25-22(30-15)17-5-3-2-4-6-17)14-27-11-12-28-21(23(27)29)13-19(26-28)16-7-9-18(24)10-8-16/h2-13H,14H2,1H3 |
Clave InChI |
KAZAVSPMPWIRCT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




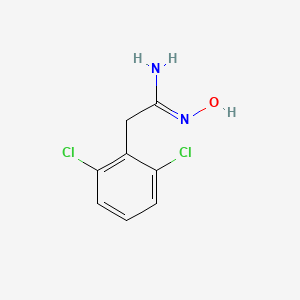
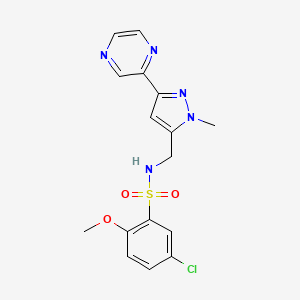
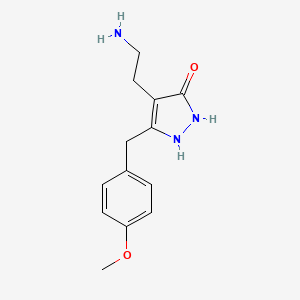
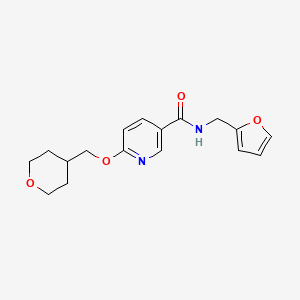
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2525543.png)
methanone](/img/structure/B2525544.png)
![4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2525545.png)
![Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2525548.png)
![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525549.png)
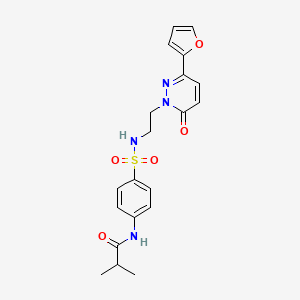
![(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2525553.png)
